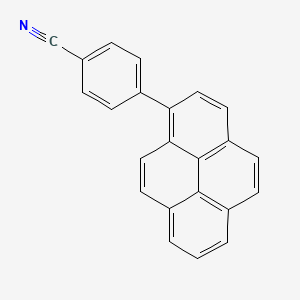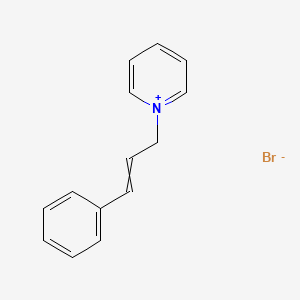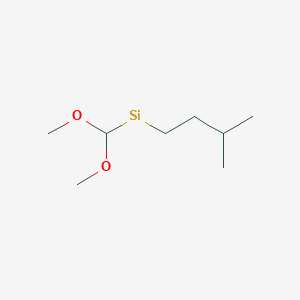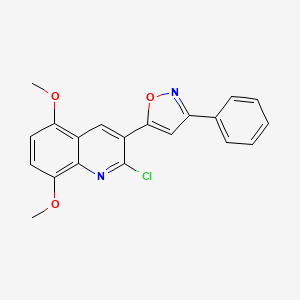
Acetic acid;(2-chloro-5-fluorophenyl)methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is a chemical compound that combines the properties of acetic acid and a substituted phenylmethanediol This compound is of interest due to its unique chemical structure, which includes both a carboxylic acid group and a substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-fluorophenyl)methanediol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for this step include chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.
Esterification: The final step involves the esterification of the hydroxylated aromatic compound with acetic acid. This can be achieved using acidic catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming (2-chloro-5-fluorophenyl)methanol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (2-chloro-5-fluorophenyl)methanol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Acetic acid;(2-chloro-5-fluorophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;(2-chloro-5-fluorophenyl)methanediol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The compound may also undergo metabolic transformations in the body, resulting in active metabolites that contribute to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-chloro-5-fluorophenyl)acetic acid: Similar structure but lacks the methanediol group.
(2-chloro-5-fluorophenyl)methanol: Similar structure but lacks the acetic acid group.
(2-chloro-5-fluorophenyl)ethanol: Similar structure with an ethyl group instead of a methanediol group.
Uniqueness
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is unique due to the presence of both acetic acid and methanediol groups, which can influence its reactivity and potential applications. The combination of chlorine and fluorine atoms on the aromatic ring further enhances its chemical properties and potential biological activity.
Propriétés
Numéro CAS |
571903-68-9 |
|---|---|
Formule moléculaire |
C11H14ClFO6 |
Poids moléculaire |
296.67 g/mol |
Nom IUPAC |
acetic acid;(2-chloro-5-fluorophenyl)methanediol |
InChI |
InChI=1S/C7H6ClFO2.2C2H4O2/c8-6-2-1-4(9)3-5(6)7(10)11;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4) |
Clé InChI |
ZZPSDFORELGLQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1F)C(O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)





![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
